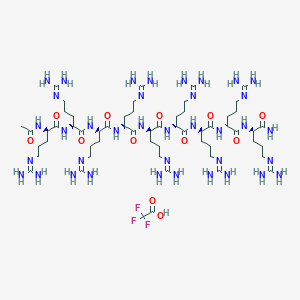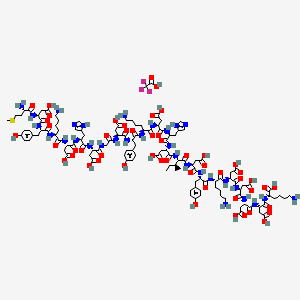
CD20 (188-196)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-lymphocyte antigen CD20; CD20
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Malignant B Cells
- Research Findings : CD20 is pivotal in B-cell signaling and crucial for regulating B-cell proliferation and differentiation. Anti-CD20 monoclonal antibodies (MoAbs) can induce apoptosis in malignant B cells by extensive crosslinking of CD20, suggesting a mechanism for their effectiveness in B-cell malignancies (Shan, Ledbetter, & Press, 1998).
Role in Radioimmunotherapy
- Research Findings : CD20 is targeted in radioimmunotherapy for non-Hodgkin's lymphoma (NHL), showing promise as a target-specific radiopharmaceutical. Dosimetric studies indicated suitable absorbed doses for (188)Re-anti-CD20 in NHL therapies (Torres-García et al., 2008).
Mechanisms of Killing by Anti-CD20 Monoclonal Antibodies
- Research Findings : CD20, expressed on mature and most malignant B cells, is an ideal target for monoclonal antibodies (mAb) like rituximab and ofatumumab. These mAb persist on the cell surface for extended periods, delivering sustained immunological attack from complement and FcR-expressing innate effectors, particularly macrophages (Glennie, French, Cragg, & Taylor, 2007).
CD20 Expression in Chronic Lymphocytic Leukaemia
- Research Findings : The expression of CD20 in chronic lymphocytic leukaemia (CLL) is dependent on the genetic subtype, influencing responses to rituximab-based therapy (Tam et al., 2008).
CD20 in B Lymphocyte Calcium Conductance
- Research Findings : CD20 regulates transmembrane Ca2+ conductance in B lymphocytes, suggesting that multimeric complexes of CD20 may form Ca2+ conductive ion channels in B lymphoid cells' plasma membrane (Bubien et al., 1993).
Molecular Cloning and Functional Insights
- Research Findings : The molecular cloning of the human B cell CD20 receptor reveals a hydrophobic protein with multiple transmembrane domains, contributing to our understanding of CD20's role in B cell activation and potential regulation by protein kinases (Einfeld et al., 1988).
Transcriptional Factors in CD20 Expression
- Research Findings : The PU.1/Pip and basic helix loop helix zipper transcription factors interact with binding sites in the CD20 promoter, conferring lineage- and stage-specific expression of CD20 in B lymphocytes (Himmelmann et al., 1997).
CD20 Function and Signal Transduction
- Research Findings : CD20's function is speculated to be involved in B-cell activation, regulation of B-cell growth, and transmembrane calcium flux. Understanding its function and signal transduction pathways could be crucial for mechanistic understanding of certain cancer treatments (Riley & Sliwkowski, 2000).
Prognostic Significance in Chronic Lymphocytic Leukaemia
- Research Findings : Circulating CD20 (cCD20) in the plasma of patients with CLL can interfere with rituximab binding and has prognostic significance, indicating the need for potential adjustment in rituximab dosing based on cCD20 levels (Manshouri et al., 2003).
Redistribution in Membrane Compartments
- Research Findings : CD20 undergoes rapid redistribution into a detergent-insoluble membrane compartment upon treatment with CD20 antibodies, providing insight into the mechanism by which CD20 communicates signals to the cell interior (Deans et al., 1998).
Epitope Characterization and Molecular Basis of Antibody Distinction
- Research Findings : The structure of CD20 in complex with therapeutic monoclonal antibodies, such as rituximab, elucidates the molecular basis for type I/II distinction of CD20 antibodies and their different mechanisms of killing malignant B cells (Niederfellner et al., 2011).
CD20+ T-cell Lymphoma and Normal T-cell Subset Transformation
- Research Findings : CD20 expression in T-cell lymphomas may represent the neoplastic transformation of a normal subset of CD20+ T cells rather than aberrant antigen expression by neoplastic cells, indicating CD20's wider implications beyond B cells (Quintanilla‐Martinez et al., 1994).
CD20 in Malignant and Nonmalignant Plasma Cell Disorders
- Research Findings : CD20 expression is significant in the treatment of Waldenstrom's macroglobulinemia, multiple myeloma, and nonmalignant plasma cell disorders like IgM polyneuropathies, immune thrombocytopenias, and autoimmune hemolytic anemias (Treon & Anderson, 2000).
Vaccine Therapy Targeting CD20
- Research Findings : Vaccination with CD20 peptides in mice induces a specific immune response, highlighting the potential of vaccine therapy targeting CD20 in B-cell lymphomas (Roberts et al., 2002).
Aberrant CD20 Expression in Thyroid Cancer
- Research Findings : Aberrant CD20 expression in thyroid cancer has clinicopathologic significance, offering diagnostic and potentially therapeutic insights, especially in aggressive thyroid cancers (Bychkov & Jung, 2018).
CD20 in Hodgkin's Disease
- Research Findings : CD20 expression in Hodgkin and Reed-Sternberg cells of classical Hodgkin's disease is not associated with different failure-free survival after equivalent regimen treatments, suggesting its limited prognostic significance in this context (Rassidakis et al., 2002).
Structural Analysis of CD20 in Therapeutic Context
- Research Findings : The structure of CD20 bound to the therapeutic monoclonal antibody rituximab reveals the mechanism of B cell killing and provides insights for further therapeutic applications (Rougé et al., 2020).
Mouse CD20 Expression and Function
- Research Findings : Mouse CD20 expression and function, assessed using CD20-deficient mice, reveal its role in B cell proliferation and as a potential target for immunotherapy (Uchida et al., 2004).
Gene Structure of CD20
- Research Findings : The structure of the gene encoding the human B lymphocyte differentiation antigen CD20 elucidates its role in human B cell proliferation and differentiation (Tedder, Klejman, Schlossman, & Saito, 1989).
Rituximab Therapy in Relapsed Indolent Lymphoma
- Research Findings : Rituximab, a chimeric anti-CD20 monoclonal antibody, has shown promising results in the treatment of relapsed indolent lymphoma, indicating the therapeutic potential of targeting CD20 (Mclaughlin et al., 1998).
Eigenschaften
Sequenz |
SLFLGILSV |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
B-lymphocyte antigen CD20 (188-196); CD20 (188-196) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




